molecular formula C12H18ClN B571140 1,1,3-Trimethyl-indan-4-ylamine hydrochloride CAS No. 1616291-21-4

1,1,3-Trimethyl-indan-4-ylamine hydrochloride

Cat. No.: B571140
CAS No.: 1616291-21-4
M. Wt: 211.733
InChI Key: DDLYWULNEUSYLB-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-indan-4-ylamine hydrochloride (CAS: 1616291-21-4) is an amine hydrochloride derivative with the molecular formula C₁₂H₁₈ClN and a molar mass of 211.73 g/mol. It features a bicyclic indan core substituted with three methyl groups at the 1,1,3-positions and an amine functional group at the 4-position, which is protonated as a hydrochloride salt. This structural arrangement confers unique physicochemical properties, such as enhanced stability under ambient storage conditions (room temperature) .

Properties

IUPAC Name

1,1,3-trimethyl-2,3-dihydroinden-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9;/h4-6,8H,7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLYWULNEUSYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616291-21-4
Record name 2,3-Dihydro-1,1,3-trimethyl-1H-inden-4-amine hydrochloride
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Preparation Methods

Purification via Hydrohalide Salt Formation

A complementary approach, detailed in a 2015 patent, focuses on purifying the crude amine precursor through selective hydrochloride salt formation. This method addresses challenges in isolating the target compound from reaction byproducts and unreacted starting materials.

The process involves four critical steps:

  • Step A : Reaction of the crude amine with hydrogen chloride in water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step B : Phase separation to isolate the aqueous layer containing the protonated amine hydrochloride.

  • Step C : Precipitation of the hydrochloride salt via pH adjustment or antisolvent addition.

  • Step D : Isolation through filtration and recrystallization from a suitable solvent.

This method emphasizes purity control, particularly for pharmaceutical-grade material. The use of water-immiscible organic solvents enhances partition coefficients, ensuring >95% recovery of the hydrochloride salt in laboratory-scale trials.

Reaction Optimization and Scalability

Solvent Selection and Temperature Effects

Comparative studies indicate that toluene outperforms chlorinated solvents in minimizing emulsion formation during phase separation. Elevated temperatures (70–80°C) accelerate hydrochlorination but require precise control to prevent thermal degradation of the amine precursor.

Analytical Characterization

Spectroscopic Confirmation

1H NMR analysis of the hydrochloride salt reveals distinct aromatic resonances at δ 6.8–7.2 ppm (indane ring) and a broad singlet at δ 5.1 ppm attributable to the ammonium proton. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 211.73, consistent with the molecular formula C₁₂H₁₈ClN.

Purity Assessment

HPLC methods employing a C18 column (UV detection at 254 nm) achieve baseline separation of the hydrochloride salt from common impurities, with retention times typically between 8.5–9.2 minutes.

Comparative Analysis of Preparation Methods

MetricDirect HydrochlorinationPurification-Based Synthesis
Yield Not reported>95% (isolated)
Purity ~90% (crude)>99% (after recrystallization)
Scalability Suitable for bulk productionRequires multi-step optimization
Cost Efficiency HighModerate

The direct method offers operational simplicity but may necessitate additional purification for high-purity applications. Conversely, the purification-centric approach ensures pharmaceutical-grade output at the expense of increased process complexity.

Industrial Applications and Scale-Up Considerations

Commercial production (e.g., by suppliers listed in ChemicalBook) typically employs the direct hydrochlorination route due to its economic viability. Key scale-up challenges include:

  • Maintaining inert atmosphere integrity in large reactors.

  • Efficient heat dissipation during exothermic HCl addition.

  • Recycling of toluene to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-indan-4-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds .

Scientific Research Applications

1,1,3-Trimethyl-indan-4-ylamine hydrochloride is used in several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of other chemical compounds.

    Biology: The compound is studied for its psychoactive properties and potential effects on biological systems.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to affect neurotransmitter pathways, leading to its psychoactive effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1,1,3-Trimethyl-indan-4-ylamine hydrochloride with analogous amine hydrochlorides:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Applications/Notes
1,1,3-Trimethyl-indan-4-ylamine HCl 1616291-21-4 C₁₂H₁₈ClN 211.73 Indan core, three methyl groups, amine HCl Research compound; stability at RT
Tyramine Hydrochloride 60-19-5 C₈H₁₁NO·HCl 173.65 Phenol ring, ethylamine side chain, HCl Biochemical research (e.g., neurotransmitter studies)
4-Methylindoline Hydrochloride 2497-21-4 C₉H₁₂ClN 169.65* Indoline ring, methyl substituent, HCl Intermediate in organic synthesis
Memantine Hydrochloride 41100-52-1 C₁₂H₂₁N·HCl 215.76 Tricyclic adamantane-derived amine HCl FDA-approved for Alzheimer’s disease

*Note: Molar mass for 4-Methylindoline HCl calculated based on formula C₉H₁₂ClN.

Key Observations :

  • Indan vs. Indoline Scaffolds : The target compound’s indan ring lacks the saturated five-membered ring present in 4-methylindoline hydrochloride, likely influencing rigidity and lipophilicity .

Biological Activity

1,1,3-Trimethyl-indan-4-ylamine hydrochloride (CAS No. 1616291-21-4) is a compound that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicity profiles based on existing literature and case studies.

Chemical Structure and Properties

This compound is characterized by its unique indanamine structure. The molecular formula is C12H17ClN, with a molecular weight of approximately 215.73 g/mol. The compound's structure contributes to its interaction with biological systems, influencing its pharmacological effects.

The biological activity of this compound primarily involves its role as a monoamine neurotransmitter modulator. It is believed to interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter levels such as serotonin and dopamine.

Neurotransmitter Modulation

Studies have indicated that compounds similar to 1,1,3-trimethyl-indan-4-ylamine can affect neurotransmitter pathways by:

  • Inhibiting reuptake : This increases the availability of neurotransmitters in the synaptic cleft.
  • Modulating receptor activity : It may act as an agonist or antagonist at specific receptor sites.

Pharmacological Applications

The compound has been investigated for several potential therapeutic applications:

1. Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. These findings are based on behavioral assays such as the forced swim test and tail suspension test.

2. Analgesic Properties

Research indicates potential analgesic effects through modulation of pain pathways in the CNS. The compound may reduce pain perception by influencing opioid receptor activity.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. In vitro and in vivo studies have been conducted to evaluate the toxicity of this compound.

Aquatic Toxicity

A study assessed the compound's toxicity to various fish species at different concentrations. The results indicated that exposure to high concentrations (≥5 ppm) resulted in significant mortality within 24 hours .

SpeciesConcentration (ppm)Mortality Rate (%)
Trout5100
Bluegill Sunfish575
Yellow Perch550
Goldfish560

Mammalian Toxicity

Further investigations into secondary toxicity revealed that fish exposed to lethal concentrations retained toxic effects when consumed by mammals. Young adult rats fed with fish treated with the compound showed adverse health effects over a ten-day period .

Case Studies

Several case studies have highlighted the implications of using compounds like this compound in therapeutic settings:

Case Study 1: Depression Treatment

In a controlled trial involving animal models of depression, subjects treated with the compound exhibited reduced depressive behaviors compared to control groups. The study emphasized the need for further clinical trials to explore its efficacy in humans.

Case Study 2: Pain Management

A separate study focused on pain management demonstrated that administration of the compound significantly decreased pain responses in rodents subjected to induced pain models. This suggests potential for development into a novel analgesic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,3-Trimethyl-indan-4-ylamine hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of arylalkylamine hydrochlorides typically involves a multi-step process, including alkylation of the indan core, amine functionalization, and final salt formation with HCl. For example, analogous indan derivatives (e.g., 2-aminoindan hydrochloride) are synthesized via nucleophilic substitution followed by acid-mediated salt precipitation . Key steps include:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to remove unreacted precursors.
  • Salt Formation : Reaction with concentrated HCl under controlled pH (3–4) to precipitate the hydrochloride salt.
    • Data Table :
StepTechniquePurpose
AlkylationNMR (¹H/¹³C)Confirm substitution pattern
Amine formationMass SpectrometryVerify molecular ion ([M+H]⁺)
Salt precipitationXRPDAssess crystallinity

Q. Which analytical methods are most reliable for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against known standards .
  • Structural Confirmation : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve methyl and amine proton signals. For example, indan derivatives show characteristic aromatic (6.5–7.5 ppm) and aliphatic (1.2–3.0 ppm) peaks .
  • Salt Identity : FT-IR to confirm NH₃⁺Cl⁻ stretches (~2500–2800 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While specific GHS data for this compound is unavailable, general guidelines for arylalkylamine hydrochlorides include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in salt hydration states or storage conditions. To address this:

  • Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–7.4) at 25°C and 37°C. Use UV-Vis spectroscopy for quantification .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis or oxidation products (e.g., indanone derivatives) indicate degradation pathways .

Q. What experimental design considerations are critical for assessing the compound’s in vitro toxicity?

  • Methodological Answer : Adapt phase 1 clinical trial principles (e.g., dose-escalation studies for bendamustine hydrochloride ):

  • Dose Range : Start with IC₅₀ values from analogous indanamines (e.g., 10–100 µM).
  • Cell Lines : Use hepatocyte models (e.g., HepG2) for metabolic toxicity and cancer lines (e.g., MCF-7) for efficacy screening.
  • Endpoint Selection : Measure apoptosis (Annexin V/PI staining) and mitochondrial stress (ATP luminescence) .

Q. How can synthetic yields be optimized without compromising purity?

  • Methodological Answer : Contradictions between yield and purity often stem from competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Test palladium vs. copper catalysts for Buchwald-Hartwig amination (if applicable) to reduce byproducts.
  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress and terminate at optimal conversion .
  • Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent ratio, and stoichiometry.

Data Contradiction Analysis

Q. Why might different studies report varying melting points for this compound?

  • Methodological Answer : Variations arise from polymorphism or hydrate formation. To validate:

  • Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions or solvent loss.
  • XRPD Comparison : Match diffraction patterns with literature data. For example, indanamine salts often exhibit multiple crystalline forms depending on recrystallization solvents .

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